Superior Diastereoselectivity in Allylation: SnCl₄ vs. Other Lewis Acids
In a direct head-to-head comparison of Lewis acid mediators for the allylation of 4-oxoazetidine-2-carbaldehyde, SnCl₄-promoted addition of allyltrimethylsilane demonstrated the highest diastereoselectivity (96:4 dr) and yield (93%) [1]. This performance is markedly superior to BF₃·OEt₂, which provided a lower 90:10 dr with 88% yield, and to indium-mediated allylation, which not only gave a lower yield (70%) but also a reversed diastereofacial preference (20:80 dr) that is synthetically less useful [1].
| Evidence Dimension | Diastereoselectivity and Yield in Allylation Reaction |
|---|---|
| Target Compound Data | 96:4 dr, 93% yield (with SnCl₄) |
| Comparator Or Baseline | 90:10 dr, 88% yield (with BF₃·OEt₂); 20:80 dr, 70% yield (with In-mediated) |
| Quantified Difference | 6-76% absolute difference in diastereomeric ratio, favoring the target compound under SnCl₄ conditions. |
| Conditions | Reaction of 4-oxoazetidine-2-carbaldehyde with allyltrimethylsilane in anhydrous CH₂Cl₂ at -78°C to room temperature [1]. |
Why This Matters
This data directly informs procurement of the specific building block and selection of the optimal reaction conditions for maximum stereocontrol in downstream applications.
- [1] Alcaide, B.; Almendros, P.; Salgado, N. R. Stereoselective Allylation of 4-Oxoazetidine-2-carbaldehydes. Application to the Stereocontrolled Synthesis of Fused Tricyclic β-Lactams via Intramolecular Diels−Alder Reaction of 2-Azetidinone-Tethered Trienes. J. Org. Chem. 2000, 65, 3310-3321. View Source
